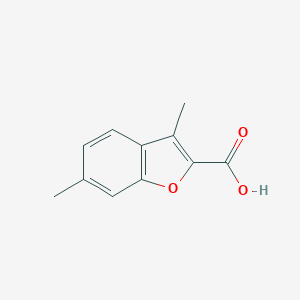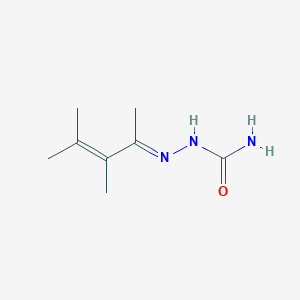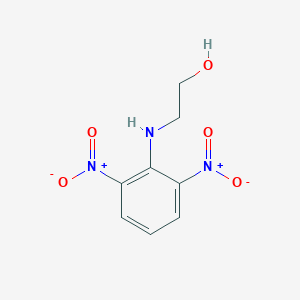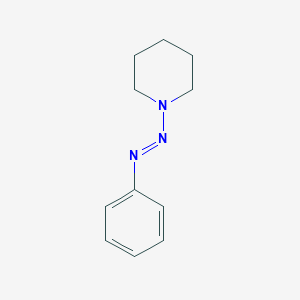
Piperidine, 1-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(phenylazo)-, also known as PPA, is a chemical compound that has been widely used in scientific research. This compound is a yellow powder that is soluble in water and organic solvents. PPA has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Piperidine, 1-(phenylazo)- is known to form stable complexes with metal ions, particularly copper ions. These complexes have been shown to inhibit the activity of enzymes that require copper ions as cofactors. Piperidine, 1-(phenylazo)- has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition has led to the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Piperidine, 1-(phenylazo)- has also been shown to inhibit the activity of catechol oxidase, an enzyme that is involved in the browning of fruits and vegetables.
Effets Biochimiques Et Physiologiques
Piperidine, 1-(phenylazo)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Piperidine, 1-(phenylazo)- can inhibit the growth of various cancer cell lines. Piperidine, 1-(phenylazo)- has also been shown to have anti-inflammatory properties. In vivo studies have shown that Piperidine, 1-(phenylazo)- can reduce the severity of inflammation in animal models. Additionally, Piperidine, 1-(phenylazo)- has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Piperidine, 1-(phenylazo)- is also stable and can be stored for long periods of time without decomposition. However, Piperidine, 1-(phenylazo)- has some limitations. It is a yellow powder that can be difficult to handle due to its color. Piperidine, 1-(phenylazo)- can also be toxic if ingested or inhaled, so proper safety precautions must be taken when handling the compound.
Orientations Futures
There are several future directions for research involving Piperidine, 1-(phenylazo)-. One area of research is the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents. Another area of research is the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Additionally, Piperidine, 1-(phenylazo)- could be used as a probe to study metal ion binding sites in proteins. Finally, Piperidine, 1-(phenylazo)- could be used as a reagent in the synthesis of new organic compounds.
Conclusion:
Piperidine, 1-(phenylazo)- is a chemical compound that has been widely used in scientific research. It has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology. Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving Piperidine, 1-(phenylazo)-, such as the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents and the development of Piperidine, 1-(phenylazo)--based skin whitening agents.
Méthodes De Synthèse
Piperidine, 1-(phenylazo)- can be synthesized by the reaction of p-nitrosodiphenylamine and piperidine in the presence of sodium ethoxide. The reaction yields Piperidine, 1-(phenylazo)- as a yellow powder. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Piperidine, 1-(phenylazo)- has been widely used in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in the development of new drugs and as catalysts in organic synthesis. In medicinal chemistry, Piperidine, 1-(phenylazo)- has been used as a ligand for metal-based drugs. Piperidine, 1-(phenylazo)- has also been used in the development of new anticancer agents. In biochemistry, Piperidine, 1-(phenylazo)- has been used as a probe to study metal ion binding sites in proteins. Additionally, Piperidine, 1-(phenylazo)- has been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
16978-76-0 |
|---|---|
Nom du produit |
Piperidine, 1-(phenylazo)- |
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
phenyl(piperidin-1-yl)diazene |
InChI |
InChI=1S/C11H15N3/c1-3-7-11(8-4-1)12-13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
WQMOWDRIXRBJBW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)N=NC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)N=NC2=CC=CC=C2 |
Autres numéros CAS |
16978-76-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



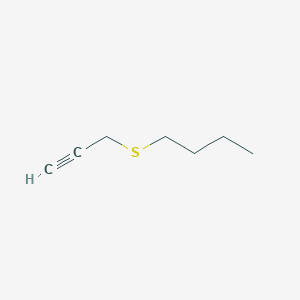

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
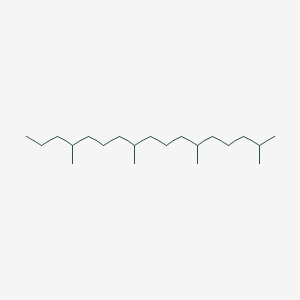
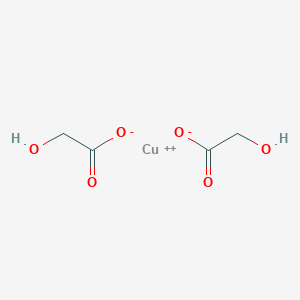

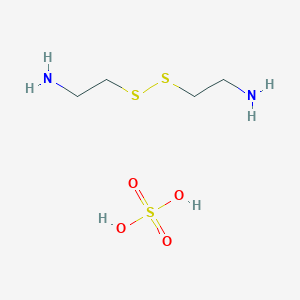
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)


